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Compound of Interest

5-(Difluoromethoxy)pyridin-2-
Compound Name:
amine

Cat. No. B177875

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 5-(Difluoromethoxy)pyridin-2-amine (CAS No. 110861-14-8). Due to the
limited availability of public experimental spectra, this document focuses on predicted data,
typical spectroscopic characteristics of related structures, and standardized experimental
protocols. This guide is intended to assist researchers in the identification, characterization,
and quality control of this compound.

Compound Information:

IUPAC Name: 5-(Difluoromethoxy)pyridin-2-amine

Molecular Formula: CeHeF2N20[1][2]

Molecular Weight: 160.12 g/mol [2][3]

Monoisotopic Mass: 160.04482 Da[1]

Mass Spectrometry (MS)
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Mass spectrometry is a critical technique for determining the molecular weight and
fragmentation pattern of a compound. The predicted mass spectral data for 5-
(Difluoromethoxy)pyridin-2-amine suggests several common adducts that may be observed
depending on the ionization technique employed.

Table 1: Predicted Mass Spectrometry Data[1]

Adduct lon Calculated m/z
[M+H]* 161.05210
[M+NaJ* 183.03404
[M+K]* 199.00798
[M+NHa]* 178.07864
[M-H]~ 159.03754

Experimental Protocol: Electrospray lonization (ESI) Mass Spectrometry
A typical protocol for obtaining an ESI mass spectrum would involve the following steps:

o Sample Preparation: A dilute solution of 5-(Difluoromethoxy)pyridin-2-amine is prepared
by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as
methanol or acetonitrile.

 Instrumentation: A high-resolution mass spectrometer equipped with an electrospray
ionization source is used.

« Infusion: The sample solution is introduced into the ion source via direct infusion using a
syringe pump at a flow rate of 5-10 pL/min.

 lonization Parameters: The ESI source parameters are optimized to achieve a stable signal.
Typical parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 10-20
psi, and a drying gas flow rate of 5-10 L/min at a temperature of 200-300 °C.

o Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes
over a mass range of m/z 50-500.
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Expected Fragmentation:

The fragmentation of protonated 5-(Difluoromethoxy)pyridin-2-amine ([M+H]*) in tandem

MS/MS experiments would likely involve the loss of the difluoromethoxy group or cleavage of

the pyridine ring. The specific fragmentation pattern provides structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic

molecule. For 5-(Difluoromethoxy)pyridin-2-amine, *H, 13C, and *°F NMR are all highly

informative.

Table 2: Predicted *H NMR Spectral Data

Predicted Chemical

Coupling Constant

Proton . Multiplicity
Shift (6, ppm) (J, H2)

H-3 6.5-6.7 d ~8-9

H-4 7.3-75 dd ~8-9, ~2-3

H-6 79-8.1 d ~2-3

NH:2 45-55 brs

OCHF:2 6.5-75 t ~73-75 (JHF)
Table 3: Predicted 13C NMR Spectral Data
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Carbon Predicted Chemical Shift (8, ppm)
C-2 155 - 160

C-3 110-115

C-4 135 - 140

C-5 140 - 145

C-6 145 - 150

OCHF2 115 - 120 (t, JCF ~240-260 Hz)

19F NMR Spectroscopy:

A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group.
This signal will appear as a doublet due to coupling with the geminal proton.

e Predicted Chemical Shift (8, ppm): -80 to -90 (relative to CFCls)

o Multiplicity: Doublet

e Coupling Constant (JFH, Hz): ~73-75

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 5-(Difluoromethoxy)pyridin-2-amine is
dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR
tube.

 Instrumentation: A 400 MHz or higher field NMR spectrometer is used for data acquisition.

e 1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a
spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-
4 seconds. Typically, 16-64 scans are acquired for a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is used. Key parameters include a
spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of
scans (1024 or more) due to the lower natural abundance of 3C.
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e 19F NMR Acquisition: A standard one-pulse sequence, often without proton decoupling to

observe H-F coupling, is used. The spectral width is set to encompass the expected

chemical shift range for fluorinated ethers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 4: Expected IR Absorption Bands

Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
] Medium (two bands
N-H (amine) Stretch 3450 - 3300[4][5] ) )
for primary amine)
C-H (aromatic) Stretch 3100 - 3000 Medium to Weak
C=C, C=N (aromatic )
) Stretch 1650 - 1450 Medium to Strong
ring)
N-H (amine) Bend 1650 - 1580[5] Medium
C-O (ether) Stretch 1250 - 1050 Strong
C-F Stretch 1100 - 1000 Strong
C-H (aromatic) Out-of-plane bend 900 - 675 Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

e Sample Preparation: A small amount of the solid 5-(Difluoromethoxy)pyridin-2-amine is

placed directly onto the ATR crystal.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory is used.
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o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the clean ATR crystal is recorded first and automatically subtracted

from the sample spectrum.

o Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus

wavenumber (cm™1).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or
synthesized chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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